- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

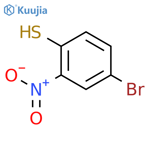

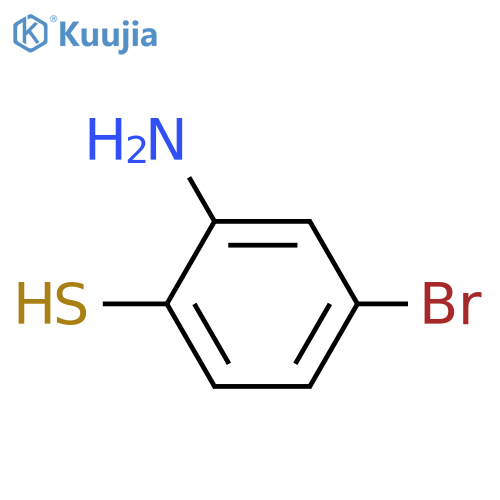

Cas no 93933-49-4 (2-amino-4-bromobenzene-1-thiol)

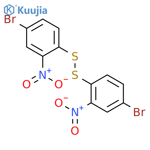

93933-49-4 structure

Nombre del producto:2-amino-4-bromobenzene-1-thiol

Número CAS:93933-49-4

MF:C6H6BrNS

Megavatios:204.087539196014

MDL:MFCD09909742

CID:752460

PubChem ID:12199294

2-amino-4-bromobenzene-1-thiol Propiedades químicas y físicas

Nombre e identificación

-

- Benzenethiol, 2-amino-4-bromo-

- 2-AMINO-4-BROMOBENZENETHIOL

- 2-Amino-4-bromothiophenol

- 2-Amino-4-bromobenzenethiol (ACI)

- 2-Amino-4-bromobenzene-1-thiol

- AB54823

- AKOS009436861

- DTXSID60480122

- 4-Brom-2-amino-thiophenol

- BS-13083

- 2-Amino-4-bromo-benzenethiol

- CS-0007656

- DB-346733

- SCHEMBL489124

- EN300-40438

- 93933-49-4

- WKEYPPZTEITNHZ-UHFFFAOYSA-N

- MFCD09909742

- 2-amino-4-bromobenzene-1-thiol

-

- MDL: MFCD09909742

- Renchi: 1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2

- Clave inchi: WKEYPPZTEITNHZ-UHFFFAOYSA-N

- Sonrisas: BrC1C=C(N)C(S)=CC=1

Atributos calculados

- Calidad precisa: 202.94043g/mol

- Masa isotópica única: 202.94043g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 0

- Complejidad: 99.1

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.1

- Superficie del Polo topológico: 27Ų

2-amino-4-bromobenzene-1-thiol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-100mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 100mg |

¥262.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1015091-250mg |

2-AMINO-4-BROMOBENZENETHIOL |

93933-49-4 | 97% | 250mg |

$115 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB124073-1G |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 1g |

¥ 3,504.00 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077652-2.5g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 2.5g |

¥17784 | 2023-04-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03125-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

¥470.0 | 2024-07-18 | |

| Enamine | EN300-40438-2.5g |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 94% | 2.5g |

$760.0 | 2023-02-10 | |

| Alichem | A019089855-1g |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 1g |

$1094.98 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI422-200mg |

2-amino-4-bromobenzene-1-thiol |

93933-49-4 | 97% | 200mg |

1288.0CNY | 2021-07-15 | |

| Alichem | A019089855-250mg |

2-Amino-4-bromobenzenethiol |

93933-49-4 | 97% | 250mg |

$437.78 | 2023-08-31 | |

| Advanced ChemBlocks | H-8776-5G |

2-Amino-4-bromobenzene-1-thiol |

93933-49-4 | 95% | 5G |

$1,150 | 2023-09-15 |

2-amino-4-bromobenzene-1-thiol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

1.2 Reagents: Pyridine ; 100 °C

1.2 Reagents: Pyridine ; 100 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; 30 min, 0 °C; 12 h, 120 °C; 120 °C → 0 °C

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

1.2 Reagents: Acetic acid ; pH 7, 0 °C; rt

Referencia

- Heterocyclic compounds as anti-infective agents and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; overnight, reflux; reflux → rt

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

Referencia

- Preparation of heterobicycles as imaging agents or drugs for diseases caused by amyloid aggregation and/or deposition, Japan, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- Preparation of fused bicyclic-substituted amines as histamine-3 receptor ligands, United States, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Diethylene glycol , Water ; 4 h, reflux

Referencia

- Indoline dyes with benzothiazole unit for dye-sensitized solar cells, Chemistry Letters, 2016, 45(5), 517-519

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Disodium sulfide Solvents: Water ; rt → 100 °C; 24 h, 100 °C

Referencia

- Oxazinoquinolinecarboxamidoacetic acid derivatives as inhibitors of HIF prolyl hydroxylase and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 15 h, 65 °C

Referencia

- Preparation of heterocyclic compounds for treatment of drug resistant and persistent tuberculosis, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

Referencia

- Catalytic Enantioselective Synthesis of Protecting-Group-Free 1,5-Benzothiazepines, Chemistry - A European Journal, 2017, 23(19), 4547-4550

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Referencia

- Facile Net Cycloaddition Approach to Optically Active 1,5-Benzothiazepines, Journal of the American Chemical Society, 2015, 137(16), 5320-5323

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; reflux

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Water ; cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referencia

- Catalytic enantioselective one-pot approach to cis- and trans-2,3-diaryl substituted 1,5-benzothiazepines, Organic & Biomolecular Chemistry, 2018, 16(38), 6923-6934

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; 4 h, 140 °C

Referencia

- Preparation of substituted benzothiazoles for the modulation of Myc activity, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Ethylene glycol , Water ; overnight, 110 °C; 110 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, cooled

Referencia

- 7,8-Dihydrobenzo[e]pyrido[3,4-c]azocine-2,5(3H,6H)-dione derivatives as factor XIa inhibitors and their preparation, pharmaceutical compositions and use in the treatment of thromboembolism, inflammation, United States, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ; 41 h, 40 psi, 50 °C

Referencia

- Preparation of bicyclic substituted pyrrolidine derivatives as histamine-3 receptor ligands, United States, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, rt

Referencia

- Design, synthesis and biological evaluation of benz-fused five-membered heterocyclic compounds as tubulin polymerization inhibitors with anticancer activities, Chemical Biology & Drug Design, 2021, 97(5), 1109-1116

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium disulfide Solvents: Water ; 4 h, 40 - 45 °C; 40 °C → 95 °C; 2 h, 90 - 95 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

1.2 Reagents: Sulfuric acid , Sodium sulfite Solvents: Toluene , Water ; 30 min, 10 °C; 5 min, 10 °C

Referencia

- Synthesis of 5-bromo-2-methylbenzothiazole, Huaxue Shiji, 2015, 37(2), 189-192

Synthetic Routes 16

Condiciones de reacción

Referencia

- Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners, Journal of Medicinal Chemistry, 1991, 34(1), 108-22

2-amino-4-bromobenzene-1-thiol Raw materials

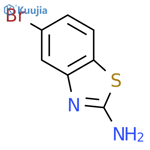

- 5-bromo-1,3-benzothiazol-2-amine

- 4-Bromo-2-nitrobenzenethiol

- Disulfide, bis(4-bromo-2-nitrophenyl)

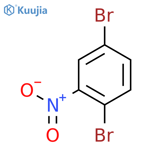

- 1,4-Dibromo-2-nitrobenzene

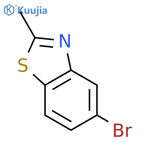

- 5-Bromo-2-methylbenzothiazole

2-amino-4-bromobenzene-1-thiol Preparation Products

2-amino-4-bromobenzene-1-thiol Literatura relevante

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

93933-49-4 (2-amino-4-bromobenzene-1-thiol) Productos relacionados

- 2229396-08-9(tert-butyl N-{1-amino-3-3-(trifluoromethyl)pyridin-2-ylpropan-2-yl}carbamate)

- 2138146-21-9(2-(4-formyl-1H-imidazol-1-yl)pyridine-3-carboxylic acid)

- 946224-28-8(1-(4-fluorophenyl)methyl-N-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 1356565-46-2(Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde)

- 2228921-28-4(3-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1246814-75-4(5-(tert-Butyldimethylsilyl)oxy-2-mercaptobenzimidazole)

- 681163-31-5(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide)

- 1806057-20-4(2-Amino-5-bromo-3-(bromomethyl)-4-(difluoromethyl)pyridine)

- 1156306-97-6(2-Methyl-3-nitrophenylpropanoic acid)

- 763125-61-7(N-(4-ETHYLPHENYL)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETAMIDE)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:93933-49-4)2-amino-4-bromobenzene-1-thiol

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):515.0/1550.0